3-Methyl-2-[(3,4,5-trimethoxybenzoyl)amino]butanoic acid
Description
3-Methyl-2-[(3,4,5-trimethoxybenzoyl)amino]butanoic acid (CAS: 93709-68-3) is a synthetic organic compound with the molecular formula C₁₅H₂₁NO₆ . Its structure comprises a 3,4,5-trimethoxybenzoyl group linked via an amide bond to a β-methyl-substituted butanoic acid backbone. This compound is of interest in medicinal chemistry due to its structural resemblance to bioactive molecules targeting enzymes or receptors requiring hydrophobic and hydrogen-bonding interactions.
Properties
IUPAC Name |
3-methyl-2-[(3,4,5-trimethoxybenzoyl)amino]butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO6/c1-8(2)12(15(18)19)16-14(17)9-6-10(20-3)13(22-5)11(7-9)21-4/h6-8,12H,1-5H3,(H,16,17)(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTUHHHIOMGXNRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C1=CC(=C(C(=C1)OC)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30383070 | |
| Record name | 3-methyl-2-[(3,4,5-trimethoxybenzoyl)amino]butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30383070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93709-68-3 | |
| Record name | 3-methyl-2-[(3,4,5-trimethoxybenzoyl)amino]butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30383070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Acylation of L-Valine
The most straightforward method involves reacting L-valine with 3,4,5-trimethoxybenzoyl chloride under basic conditions. This Schotten-Baumann reaction typically employs aqueous sodium hydroxide (10–20%) and a polar solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at 0–25°C. The amino group of valine attacks the electrophilic carbonyl of the acyl chloride, forming the desired amide bond.
Example Protocol
-
Reagents : L-Valine (1 eq), 3,4,5-trimethoxybenzoyl chloride (1.2 eq), NaOH (2.5 eq), THF/H₂O (1:1).
-
Conditions : 0°C, stirred for 12–24 hours.
-
Workup : Acidification to pH 2–3 with HCl, extraction with ethyl acetate, and recrystallization from ethanol/water.
This method is limited by the cost of 3,4,5-trimethoxybenzoyl chloride and competing hydrolysis of the acyl chloride.
Solid-Phase Synthesis Using Resin-Bound Valine
Solid-phase peptide synthesis (SPPS) offers higher purity by anchoring valine to a resin (e.g., Wang resin) before benzoylation. After deprotection of the amino group, 3,4,5-trimethoxybenzoic acid is activated with HBTU/DIPEA and coupled to the resin. Cleavage with trifluoroacetic acid (TFA) releases the product.
Optimization Insights
-
Coupling Agents : HBTU or HATU improves coupling efficiency to >90% compared to DCC.
-
Solvent : Dichloromethane (DCM) minimizes side reactions vs. DMF.
Synthesis via Intermediate Nitriles and Amides
Strake Reaction for 2-Amino-3-Methylbutyronitrile
Adapting methods from D-valine synthesis, isobutyraldehyde undergoes cyanidation with sodium cyanide and ammonium chloride in ammonia to form 2-amino-3-methylbutyronitrile. Hydrolysis with NaOH in ethanol/water yields 2-amino-3-methylbutyramide, which is subsequently benzoylated.
Key Steps
Resolution of Racemic Intermediates
For enantiomerically pure products, racemic 2-amino-3-methylbutyramide is resolved using chiral agents like L-dibenzoyl tartaric acid (L-DBTA) in acetone/water. The D-enantiomer salt is isolated, acidified, and hydrolyzed to D-valine, which is then benzoylated.
Resolution Conditions
-
Solvent : Acetone/water (4:1 v/v).
-
Resolving Agent : L-DBTA (1.2 eq).
Enzymatic and Catalytic Approaches
Lipase-Catalyzed Benzoylation
Immobilized lipases (e.g., Candida antarctica Lipase B) selectively acylate valine in organic solvents. This method avoids racemization and uses milder conditions.
Parameters
Palladium-Catalyzed Coupling
Aryl halides (e.g., 3,4,5-trimethoxybromobenzene) cross-couple with valine-derived amides via Buchwald-Hartwig amination. This route is advantageous for late-stage diversification but requires expensive catalysts.
Catalytic System
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Cost | Scalability |
|---|---|---|---|---|
| Direct Acylation | 60–75 | 90–95 | Low | Industrial |
| Solid-Phase Synthesis | 80–85 | >99 | High | Lab-scale |
| Strake Reaction | 70 | 85–90 | Medium | Pilot-scale |
| Enzymatic | 65–70 | >98 | Medium | Limited |
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-[(3,4,5-trimethoxybenzoyl)amino]butanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) are commonly employed.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
Basic Information
- Molecular Formula : C15H21NO6
- Molecular Weight : 311.33 g/mol
- CAS Number : 93709-68-3
- Density : 1.182 g/cm³ (predicted)
- Boiling Point : 439.5 °C (predicted)
- pKa : 3.59 (predicted)
Structural Characteristics
The compound features a butanoic acid backbone with a methyl group and a trimethoxybenzoyl substituent, which contributes to its biological activity and solubility characteristics.
Medicinal Chemistry
3-Methyl-2-[(3,4,5-trimethoxybenzoyl)amino]butanoic acid is being investigated for its potential therapeutic effects. The trimethoxybenzoyl group enhances the compound's ability to interact with biological targets, making it a candidate for drug development.
Case Study: Anticancer Activity
Research has indicated that compounds with similar structural motifs exhibit anticancer properties. Preliminary studies suggest that this compound may inhibit tumor growth through apoptosis induction in cancer cell lines.
Biochemical Research
The compound is utilized in proteomics research to study protein interactions and modifications. Its ability to form stable complexes with proteins allows researchers to explore enzyme activity and regulatory mechanisms.
Application Example
In proteomic analyses, this compound can be used as a tagging agent to label specific proteins for subsequent identification through mass spectrometry.
Drug Design and Development
The unique structure of this compound makes it a valuable scaffold in drug design. Its derivatives can be synthesized to optimize pharmacological properties such as potency and selectivity.
This compound can serve as a standard reference material in analytical methods such as high-performance liquid chromatography (HPLC). Its distinct spectral features facilitate accurate quantification in complex mixtures.
Mechanism of Action
The mechanism of action of 3-Methyl-2-[(3,4,5-trimethoxybenzoyl)amino]butanoic acid involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins, thereby affecting various biochemical processes. The exact molecular targets and pathways are still under investigation, but it is believed to modulate signal transduction pathways and protein-protein interactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analog: Methyl 2-Benzoylamino-3-[(3-Hydroxyphenyl)Amino]But-2-Enoate (3b)
Key Differences :
- Backbone: Compound 3b features a but-2-enoate ester backbone (unsaturated), whereas the target compound has a saturated butanoic acid chain. The ester group in 3b reduces polarity compared to the carboxylic acid in the target .
- Substituents: The 3-hydroxyphenylamino group in 3b introduces a polar hydroxyl group, contrasting with the non-polar 3,4,5-trimethoxybenzoyl group in the target. Methoxy groups enhance lipophilicity and metabolic stability compared to hydroxyl groups .
- Synthesis: 3b is synthesized via condensation of methyl 2-benzoylamino-3-oxobutanoate with 3-hydroxyaniline under acidic conditions , while the target compound likely involves amidation of 3,4,5-trimethoxybenzoyl chloride with a β-methyl-aminobutanoic acid precursor.
Table 1: Physicochemical Properties Comparison
*logP estimated using Hansch fragment contribution methods.
Analog: Methyl 2-Benzoylamino-3-Oxobutanoate (1)
Key Differences :
Analog: 4-Methyl-2-Phenyl[1,3]Oxazolo[4,5-c]Quinolines (4)
Key Differences :
- Core Structure: Compound 4 is a fused heterocycle with an oxazole-quinoline system, enabling π-π stacking interactions. The target compound’s linear structure prioritizes hydrogen bonding via the carboxylic acid and amide groups .
- Synthesis : Compound 4 is derived from cyclization of enamine esters in polyphosphoric acid (PPA) , contrasting with the target’s likely straightforward amide coupling.
Biological Activity
3-Methyl-2-[(3,4,5-trimethoxybenzoyl)amino]butanoic acid (CAS No. 93709-68-3) is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer research. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C15H21NO6
- Molecular Weight : 311.33 g/mol
- Boiling Point : Approximately 439.5 °C (predicted)
- Density : 1.182 g/cm³ (predicted)
- pKa : 3.59 (predicted)
Synthesis
The synthesis of this compound typically involves the reaction of trimethoxybenzoyl chloride with amino acids or related derivatives under controlled conditions to yield the desired amide product.
Antiproliferative Effects
Research indicates that compounds with similar structural motifs exhibit significant antiproliferative activity against various cancer cell lines. For instance, the related compound 3-O-(3,4,5-trimethoxybenzoyl)-(-)-epicatechin has shown notable efficacy against melanoma cells by inhibiting dihydrofolate reductase and down-regulating folate cycle gene expression . This suggests that this compound may possess similar mechanisms of action.
The biological activity of this compound may be attributed to its ability to interact with cellular targets involved in proliferation and survival pathways. Preliminary studies suggest a potential role in inhibiting tubulin polymerization, which is crucial for cell division .
Study on Antitumor Activity
A study focusing on related compounds revealed that substances containing the trimethoxybenzoyl moiety were effective in inhibiting tumor growth in vivo. The mechanism involved selective targeting of activated endothelial cells within tumors, thereby disrupting angiogenesis and leading to reduced tumor viability .
Comparative Analysis of Similar Compounds
A comparative analysis of several derivatives revealed that those with enhanced solubility and bioavailability exhibited stronger antiproliferative effects. For example, compounds like BNC105 demonstrated potent activity against cancer cells while sparing normal cells due to their selective inhibition properties .
Data Table: Biological Activity Summary
| Compound Name | Activity Type | Target Cell Lines | Mechanism of Action |
|---|---|---|---|
| This compound | Antiproliferative | Melanoma | Inhibition of dihydrofolate reductase |
| 3-O-(3,4,5-trimethoxybenzoyl)-(-)-epicatechin | Antiproliferative | Multiple cancer lines | Down-regulation of folate cycle genes |
| BNC105 | Antiproliferative | MCF-7 cancer cells | Inhibition of tubulin polymerization |
Q & A
What are the primary synthetic routes for 3-Methyl-2-[(3,4,5-trimethoxybenzoyl)amino]butanoic acid, and how do reaction conditions influence yield?
Category : Basic (Synthesis Methodology)
Answer :
The compound is synthesized via coupling reactions between 3,4,5-trimethoxybenzoyl derivatives and amino-substituted butanoic acid precursors. A common approach involves reductive amination or carbodiimide-mediated coupling (e.g., using EDC or DCC) to form the amide bond . Evidence suggests that pH (6.5–7.5) and temperature (25–40°C) are critical for minimizing side reactions like hydrolysis of the trimethoxybenzoyl group . For example, using 3,4,5-trimethoxybenzoic acid activated with HOBt/DMAP in DMF achieves ~75% yield when reacted with 3-methyl-2-aminobutanoic acid under nitrogen .
How can researchers resolve conflicting spectral data (e.g., NMR peak splitting or unresolved signals) during structural characterization?
Category : Advanced (Data Analysis)
Answer :
Contradictions in NMR data, such as unresolved peaks (e.g., δ 171.4–173.0 ppm for carbonyl groups in ), often arise from dynamic exchange processes or overlapping signals. Strategies include:
- Variable-temperature NMR : To slow molecular motion and split broad peaks .
- 2D NMR techniques (HSQC, HMBC): To assign coupling patterns and confirm connectivity .
- Computational modeling : Using software like Gaussian or ACD/Labs to simulate spectra and compare with experimental data .
What methodologies are optimal for assessing the compound’s stability under physiological conditions?
Category : Advanced (Preclinical Evaluation)
Answer :
Stability studies require simulated biological conditions:
- pH-dependent degradation : Incubate in buffers (pH 1.2–7.4) at 37°C and monitor via HPLC-MS over 24–72 hours .
- Plasma stability : Use human or animal plasma to assess esterase-mediated hydrolysis of the methoxy groups .
- Light/oxidation stress tests : Expose to UV light (ICH Q1B guidelines) or H₂O₂ to identify photodegradants/oxidative byproducts .
How does the 3,4,5-trimethoxybenzoyl moiety influence biological activity, and what assays validate its target interactions?
Category : Advanced (Mechanistic Studies)
Answer :
The trimethoxybenzoyl group enhances lipophilicity and π-π stacking with aromatic residues in enzyme active sites (e.g., kinases or tubulin). Key assays:
- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) to purified targets like β-tubulin .
- Cellular thermal shift assays (CETSA) : Confirm target engagement in live cells by measuring protein stabilization post-treatment .
- Mutagenesis studies : Replace key residues (e.g., Tyr 340 in kinases) to validate binding specificity .
What analytical techniques are recommended for purity assessment, and how are method parameters optimized?
Category : Basic (Analytical Chemistry)
Answer :
- HPLC : Use a C18 column with a gradient of acetonitrile/0.1% TFA in water (flow rate: 1.0 mL/min). Detection at 254 nm ensures sensitivity for aromatic groups .
- LC-MS : Confirm molecular ion ([M+H]⁺ expected at m/z 380.16) and detect impurities (<0.5% as per ICH guidelines) .
- TLC : Silica gel GF254 with chloroform/methanol (9:1); Rf ≈ 0.4 under UV 366 nm .
How can computational tools predict metabolic pathways or toxicity risks for this compound?
Category : Advanced (ADME/Tox Prediction)
Answer :
- In silico metabolism : Use Schrödinger’s ADMET Predictor or SwissADME to identify likely Phase I/II metabolites (e.g., O-demethylation via CYP3A4) .
- Toxicity profiling : Employ Derek Nexus or ProTox-II to assess risks (e.g., hepatotoxicity alerts from the trimethoxy group) .
- Docking studies : AutoDock Vina or Glide to model interactions with metabolizing enzymes like CYP450 .
What strategies mitigate low yields in large-scale synthesis, and how are byproducts characterized?
Category : Advanced (Process Chemistry)
Answer :
- DoE (Design of Experiments) : Optimize parameters (solvent, catalyst loading) via response surface methodology .
- In-line FTIR/PAT : Monitor reaction progress in real-time to reduce over-reaction .
- Byproduct identification : Use preparative HPLC to isolate impurities, followed by HR-MS and ¹H-NMR for structural elucidation .
How do stereochemical variations (e.g., D vs. L isomers) impact bioactivity, and what chiral separation methods are effective?
Category : Advanced (Stereochemistry)
Answer :
The (S)-isomer often shows higher affinity due to spatial compatibility with target pockets. Methods:
- Chiral HPLC : Use a Chiralpak IA-3 column with hexane/isopropanol (85:15) for baseline resolution .
- Circular Dichroism (CD) : Confirm enantiomeric excess (>98%) by comparing Cotton effects .
- Crystallography : Co-crystallize with a chiral selector (e.g., tartaric acid) for absolute configuration determination .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
